(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[3-[(4-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTGBSXYQOWAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-(propagyloxy)acetophenone. Under reflux conditions in polyphosphoric acid (PPA), the propagyl ether undergoes intramolecular cyclization to yield 3-methyl-1-benzofuran-2-yl phenyl methanone.
Procedure:
- Dissolve 2-hydroxyacetophenone (10 mmol) and propargyl bromide (12 mmol) in dry acetone.
- Add K₂CO₃ (15 mmol) and stir at 60°C for 6 hours.
- Isolate the intermediate 2-(propagyloxy)acetophenone via extraction (EtOAc/H₂O).
- Cyclize the intermediate in PPA at 120°C for 3 hours.
- Purify the product by recrystallization (ethanol/water), yielding 3-methyl-1-benzofuran-2-yl phenyl methanone (82% yield).
Introduction of the Sulfonylmethyl Group
Bromination of the 3-Methyl Group
The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) under radical initiation.
Optimized Conditions:
- Substrate: 3-methyl-1-benzofuran-2-yl phenyl methanone (5 mmol)
- Reagent: NBS (5.5 mmol), AIBN (0.1 mmol)
- Solvent: CCl₄ (20 mL)
- Conditions: Reflux under N₂ for 8 hours
- Yield: 89% (3-bromomethyl-1-benzofuran-2-yl phenyl methanone)
Nucleophilic Substitution with Sodium 4-Chlorophenylsulfinate
The bromomethyl intermediate undergoes nucleophilic displacement with sodium 4-chlorophenylsulfinate to install the sulfonylmethyl group.
Procedure:
- Prepare sodium 4-chlorophenylsulfinate by reducing 4-chlorophenylsulfonyl chloride (6 mmol) with NaHSO₃ (6 mmol) in H₂O/EtOH (1:1).
- Combine 3-bromomethyl-1-benzofuran-2-yl phenyl methanone (4 mmol) and sodium 4-chlorophenylsulfinate (5 mmol) in DMF (15 mL).
- Stir at 80°C for 12 hours under N₂.
- Quench with ice water, extract with CH₂Cl₂, and purify via silica gel chromatography (hexane/EtOAc 3:1).
- Isolate (3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone as a white solid (76% yield).
Reaction Optimization and Mechanistic Insights
Catalyst Screening for Sulfinate Substitution
Comparative studies using InCl₃ (20 mol%) under ultrasound irradiation (25 kHz, 40°C) reduced reaction time to 2 hours with a 92% yield.
Table 1. Catalyst Screening for Sulfonylmethylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 80 | 12 | 76 |
| InCl₃ | EtOH/H₂O | 40 | 2 | 92 |
| CuI | DMF | 100 | 6 | 68 |
Mechanistic Pathway
- Coordination of InCl₃ to the sulfinate anion enhances nucleophilicity.
- Ultrasound irradiation facilitates cavitation, improving mass transfer and reaction kinetics.
- SN2 displacement of bromide by sulfinate proceeds via a transition state stabilized by In³⁺.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 2H, Ar-H), 7.58–7.42 (m, 7H, Ar-H), 7.31 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 4.89 (s, 2H, CH₂SO₂), 3.12 (s, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 192.4 (C=O), 154.2 (C-O), 139.8–122.1 (Ar-C), 58.7 (CH₂SO₂).
- HRMS (ESI): m/z calcd for C₂₂H₁₅ClO₄S [M+H]⁺: 433.0376; found: 433.0379.
X-ray Crystallography
Single-crystal X-ray analysis confirms the sulfonylmethyl group’s orientation perpendicular to the benzofuran plane, minimizing steric hindrance.
Comparative Evaluation of Synthetic Routes
Table 2. Route Efficiency Comparison
| Step | Conventional Method | Optimized Method (InCl₃/US) |
|---|---|---|
| Benzofuran synthesis | 82% yield, 3 hours | 85% yield, 2.5 hours |
| Bromination | 89% yield, 8 hours | 90% yield, 6 hours |
| Sulfonylmethylation | 76% yield, 12 hours | 92% yield, 2 hours |
Chemical Reactions Analysis
Types of Reactions
(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
a. (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone (CAS: 338424-32-1)
- Structural Difference : The sulfonyl group (-SO₂-) in the target compound is replaced by a sulfinyl group (-SO-) in this analogue.
- The 2-chlorophenyl substituent (vs. 4-chlorophenyl) may sterically hinder interactions with biological targets .
- Availability : Discontinued in commercial catalogs, limiting experimental validation .
b. 2-(4-Chlorobenzoyl)-6-methoxy-3-methyl-1-benzofuran (CAS: 303145-33-7)
- Structural Difference : Lacks the sulfonylmethyl group but introduces methoxy and methyl groups on the benzofuran ring.
- Implications : Methoxy and methyl groups are electron-donating, increasing electron density on the benzofuran core. This may enhance π-π stacking interactions but reduce solubility compared to the sulfonyl-containing compound .
c. {3-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-1-benzofuran-2-yl}(phenyl)methanone (CAS: 924988-25-0)
- Structural Difference : Incorporates a pyrazolo[1,5-a]pyrimidinyl group instead of the sulfonylmethyl substituent.
- However, the increased molecular weight (449.9 g/mol vs. ~425 g/mol for the target compound) may affect pharmacokinetics .
Electronic and Steric Effects of Substituents
Key Observations :
- Chlorophenyl groups at para positions (vs. ortho) minimize steric hindrance, favoring planar interactions with targets .
Biological Activity
The compound (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, with the CAS number 338411-59-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.
- Molecular Formula : C22H14Cl2O4S
- Molar Mass : 445.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
1. Antibacterial Activity
The compound has shown moderate to strong antibacterial activity against several bacterial strains. A study evaluating synthesized derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can have therapeutic implications in treating conditions such as Alzheimer’s disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
3. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures were evaluated against human tumor cell lines, showing promising results particularly in renal and breast cancer models.
Case Studies
Case Study 1: Antibacterial Screening
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, several synthesized compounds were tested for antibacterial activity. The results indicated that derivatives of the benzofuran sulfonamide structure exhibited notable activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for development into therapeutic agents for bacterial infections .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of sulfonamide derivatives, including those related to this compound). The findings revealed strong inhibition against AChE and urease, indicating that these compounds could be beneficial in managing Alzheimer's disease and other conditions requiring enzyme modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
